![molecular formula C17H21F8NO8S3 B11707299 Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Bis(2,2,3,3-tétrafluoropropyl) 2,2’-{[(4-méthylphényl)sulfonyl]imino}diéthanesulfonate est un composé organofluoré complexe. Il est caractérisé par la présence de multiples atomes de fluor, qui lui confèrent des propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Bis(2,2,3,3-tétrafluoropropyl) 2,2’-{[(4-méthylphényl)sulfonyl]imino}diéthanesulfonate implique généralement plusieurs étapes. Une méthode courante comprend la réaction du 2,2,3,3-tétrafluoropropanol avec un dérivé de chlorure de sulfonyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour faciliter la formation de l'ester sulfonate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le produit final répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le Bis(2,2,3,3-tétrafluoropropyl) 2,2’-{[(4-méthylphényl)sulfonyl]imino}diéthanesulfonate peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de fluor peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols. Les réactions sont généralement effectuées dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés fluorés, tandis que les réactions d'oxydation et de réduction peuvent conduire à différents composés fonctionnalisés.
Applications De Recherche Scientifique
Le Bis(2,2,3,3-tétrafluoropropyl) 2,2’-{[(4-méthylphényl)sulfonyl]imino}diéthanesulfonate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la formation de composés fluorés.
Biologie : Étudié pour son utilisation potentielle dans les dosages biochimiques et comme sonde pour étudier les activités enzymatiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme candidat médicament pour certaines maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité, en particulier ceux qui nécessitent une haute stabilité thermique et chimique.
Mécanisme d'action
Le mécanisme d'action du Bis(2,2,3,3-tétrafluoropropyl) 2,2’-{[(4-méthylphényl)sulfonyl]imino}diéthanesulfonate implique son interaction avec des cibles moléculaires spécifiques. Les atomes de fluor jouent un rôle crucial dans l'amélioration de la réactivité et de la stabilité du composé. Le composé peut interagir avec des enzymes, des protéines et d'autres biomolécules, affectant leur fonction et leur activité. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- Sulfate de Bis(2,2,3,3-tétrafluoropropyl)
- Carbonate de Bis(2,2,3,3-tétrafluoropropyl)
Unicité
Comparé à des composés similaires, le Bis(2,2,3,3-tétrafluoropropyl) 2,2’-{[(4-méthylphényl)sulfonyl]imino}diéthanesulfonate est unique en raison de la présence du groupe sulfonyl imino. Ce groupe fonctionnel confère des propriétés chimiques distinctes, le rendant plus polyvalent dans diverses applications. La teneur élevée en fluor du composé améliore également sa stabilité et sa réactivité, le différenciant des autres composés fluorés.
Propriétés
Formule moléculaire |
C17H21F8NO8S3 |
|---|---|
Poids moléculaire |
615.5 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoropropyl 2-[(4-methylphenyl)sulfonyl-[2-(2,2,3,3-tetrafluoropropoxysulfonyl)ethyl]amino]ethanesulfonate |
InChI |
InChI=1S/C17H21F8NO8S3/c1-12-2-4-13(5-3-12)37(31,32)26(6-8-35(27,28)33-10-16(22,23)14(18)19)7-9-36(29,30)34-11-17(24,25)15(20)21/h2-5,14-15H,6-11H2,1H3 |
Clé InChI |
ALQIXPSYDYICPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CCS(=O)(=O)OCC(C(F)F)(F)F)CCS(=O)(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


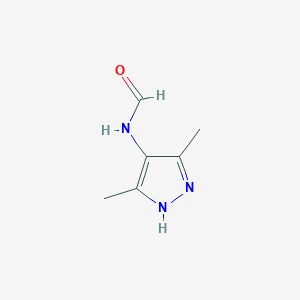
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)
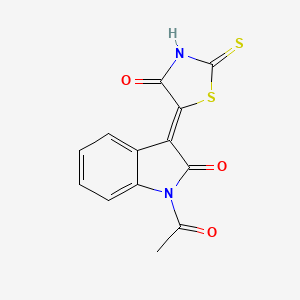
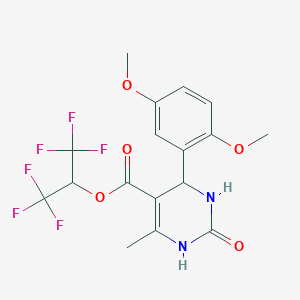
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
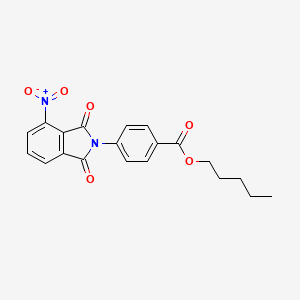
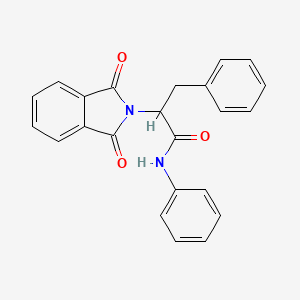
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
